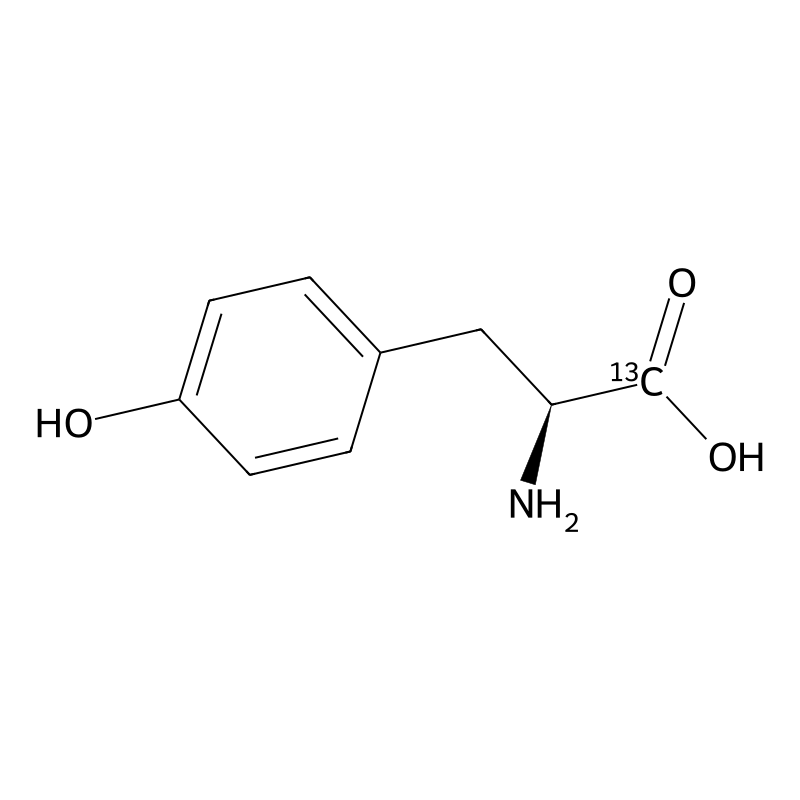

L-Tyrosine-1-13C

Content Navigation

Unlabeled or uniformly 13C-labeled tyrosine introduces spectral crowding and quantification errors in metabolic tracing. L-Tyrosine-1-13C solves this with selective C1 labeling.

- Singular 13C resonance eliminates scalar coupling for sharp ssNMR singlets.

- Precise +1 Da shift ensures accurate LC-MS/MS internal standardization.

- Enables quantitative tracking of decarboxylation via 13CO2 evolution.

Offered as >99 atom % 13C, in stock.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

L-Tyrosine-1-13C (CAS: 110622-46-3) is a selectively labeled isotopologue of the amino acid L-tyrosine, featuring a >99 atom % Carbon-13 enrichment exclusively at the carboxyl carbon (C1) position . In scientific procurement, this specific labeling pattern is prioritized over generic or uniformly labeled variants for three primary workflows: high-resolution solid-state nuclear magnetic resonance (ssNMR) spectroscopy, quantitative mass spectrometry (MS) internal standardization, and targeted metabolic tracing[1]. By isolating the isotopic label at the C1 position, it provides a precise +1 Da mass shift for MS and a singular, uncoupled 13C NMR resonance, making it a critical reagent for structural biology and clinical metabolomics where spectral simplicity and quantification accuracy are paramount.

Research Fit

Substituting L-Tyrosine-1-13C with unlabeled L-tyrosine or uniformly labeled L-Tyrosine-U-13C9 compromises both analytical resolution and assay specificity[1]. Unlabeled tyrosine lacks a distinct mass shift or NMR-active nucleus at the C1 position, rendering it indistinguishable from endogenous background tyrosine in complex biological matrices [2]. Conversely, while uniformly labeled L-Tyrosine-U-13C9 provides a mass shift, it introduces complex 13C-13C scalar couplings (J-couplings) that split and broaden NMR signals, severely degrading spectral resolution in solid-state NMR of large proteins [1]. Furthermore, in metabolic decarboxylation assays, uniformly labeled or ring-labeled variants obscure the specific tracking of the carboxyl group, whereas the 1-13C variant allows for the precise measurement of 13CO2 release [3].

Substitution Risk

References

- [1] Takeuchi, K., et al. (2007). 1-13C amino acid selective labeling in a 2H15N background for NMR studies of large proteins. Journal of Biomolecular NMR, 38(1), 89-98.

- [2] Jannetto, P., & Fitzgerald, R. (2016). Effective use of mass spectrometry in the clinical laboratory. Clinical Chemistry, 62(1), 92-98.

- [3] Augustyniak, W., et al. (2001). Enzymatic synthesis of carbon-14 labeled isotopomers of L-phenylalanine and related aromatic amino acids. Journal of Radioanalytical and Nuclear Chemistry, 247, 371-374.

Solid-State NMR J-Coupling Elimination

In high-resolution solid-state NMR of large proteins, uniform 13C labeling creates severe line broadening due to one-bond carbon-carbon scalar couplings. Using L-Tyrosine-1-13C in a selective labeling scheme eliminates this interference, yielding a sharp singlet resonance (0 Hz J-coupling) for the carbonyl carbon, compared to the ~35-55 Hz multiplet splitting observed with L-Tyrosine-U-13C9 [1].

| Evidence Dimension | 13C-13C one-bond scalar coupling (J-coupling) splitting |

| Target Compound Data | 0 Hz (Singlet resonance) |

| Comparator Or Baseline | L-Tyrosine-U-13C9 (~35-55 Hz multiplet splitting) |

| Quantified Difference | Complete elimination of one-bond J-coupling broadening |

| Conditions | Solid-state MAS NMR of selectively labeled proteins |

Eliminating J-coupling drastically improves spectral resolution and sensitivity, making it essential for assigning carbonyl resonances in large membrane proteins.

Mass Shift Precision for MS Internal Standards

For quantitative mass spectrometry, the isotopic envelope of the internal standard must not interfere with the analyte. L-Tyrosine-1-13C provides a clean, discrete +1 Da mass shift with minimal isotopic envelope spread. In contrast, L-Tyrosine-U-13C9 provides a +9 Da shift but suffers from a broader isotopic distribution due to the statistical probability of incomplete labeling across all 9 carbon positions (~94% fully labeled, ~6% M+8) .

| Evidence Dimension | Isotopic envelope complexity and mass shift |

| Target Compound Data | Discrete +1 Da shift (>99% isotopic purity at C1) |

| Comparator Or Baseline | L-Tyrosine-U-13C9 (+9 Da shift with ~6% M+8 isotopic spread) |

| Quantified Difference | Significantly narrower isotopic envelope for the 1-13C variant |

| Conditions | LC-MS/MS quantification of plasma amino acids |

A discrete +1 Da shift without a broad isotopic tail simplifies MS/MS quantification algorithms and reduces integration errors in clinical diagnostics.

Decarboxylation Assay Specificity

Assays measuring the activity of tyrosine decarboxylase (TyrDC) rely on tracking the loss of the carboxyl group. When L-Tyrosine-1-13C is used as the substrate, 100% of the 13C label is released as measurable 13CO2 gas upon decarboxylation to tyramine. If L-Tyrosine-ring-13C6 is used, 0% of the label is released as 13CO2, as the heavy isotopes remain entirely within the tyramine product [1].

| Evidence Dimension | Yield of 13CO2 upon enzymatic decarboxylation |

| Target Compound Data | 100% of 13C label released as 13CO2 |

| Comparator Or Baseline | L-Tyrosine-ring-13C6 (0% of 13C label released as 13CO2) |

| Quantified Difference | Absolute specificity for carboxyl-carbon tracking |

| Conditions | In vitro or in vivo Tyrosine Decarboxylase (TyrDC) activity assay |

Selectively labeling the C1 position is an absolute requirement for headspace gas analysis or breath tests designed to measure decarboxylase activity.

Membrane Protein Solid-State NMR

L-Tyrosine-1-13C is the optimal choice for assigning carbonyl resonances in large, complex proteins via solid-state MAS NMR. By utilizing this compound in a selective labeling scheme (e.g., in a 2H/15N background), researchers eliminate 13C-13C scalar coupling, resulting in sharp, highly resolved singlet peaks that are otherwise obscured in uniformly labeled samples [1].

Clinical MS for Metabolomics

In clinical laboratories performing LC-MS/MS quantification of amino acids, L-Tyrosine-1-13C serves as a highly precise and cost-effective internal standard. Its discrete +1 Da mass shift avoids the complex isotopic envelope integration issues associated with uniformly labeled tyrosine, ensuring accurate normalization of endogenous tyrosine levels in plasma or tissue extracts[2].

Enzymatic Decarboxylation Flux Assays

For studies investigating tyrosine decarboxylase (TyrDC) activity in neurobiology or microbiome research, L-Tyrosine-1-13C is strictly required. The specific placement of the 13C label at the carboxyl position allows for the direct, quantitative measurement of evolved 13CO2 gas, providing a real-time readout of decarboxylation flux that ring-labeled variants cannot provide[3].

Application Fit Matrix

References

- [1] Takeuchi, K., et al. (2007). 1-13C amino acid selective labeling in a 2H15N background for NMR studies of large proteins. Journal of Biomolecular NMR, 38(1), 89-98.

- [2] Jannetto, P., & Fitzgerald, R. (2016). Effective use of mass spectrometry in the clinical laboratory. Clinical Chemistry, 62(1), 92-98.

- [3] Augustyniak, W., et al. (2001). Enzymatic synthesis of carbon-14 labeled isotopomers of L-phenylalanine and related aromatic amino acids. Journal of Radioanalytical and Nuclear Chemistry, 247, 371-374.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types